Procurement and Synthetic Application of Iodinated Pyran Scaffolds for Research & Development
Procurement and Synthetic Application of Iodinated Pyran Scaffolds for Research & Development
An In-depth Technical Guide for Researchers
Abstract
The pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2] This guide provides a technical overview for researchers seeking to procure and utilize iodinated pyran derivatives. A primary investigation into the commercial availability of 4-Iodo-pyran-2-one reveals it to be a rare or non-standard reagent. Consequently, this document focuses on commercially accessible, structurally related analogs—specifically iodinated tetrahydropyrans—and outlines their procurement, handling, and strategic application in synthetic workflows. Furthermore, a proposed synthetic pathway is detailed for the laboratory-scale synthesis of the target 4-Iodo-pyran-2-one from available precursors, providing a practical guide for researchers in drug development and synthetic chemistry.
Introduction: The Pyran Motif and the Challenge of 4-Iodo-pyran-2-one
The 2H-pyran-2-one scaffold is a key structural motif found in a variety of natural products and pharmacologically active molecules.[1][2] Its inherent reactivity and stereochemical properties make it a valuable building block in the synthesis of complex molecular architectures.[3] The introduction of a halogen, such as iodine, at the C4 position creates a versatile synthetic handle for introducing further molecular complexity through cross-coupling, substitution, and other functionalization reactions.
However, a comprehensive search of major chemical supplier catalogs indicates that 4-Iodo-pyran-2-one is not a readily available stock item. This scarcity necessitates a strategic approach for research teams requiring this specific moiety. The most viable path forward involves two options: custom synthesis or the use of structurally related, commercially available precursors. This guide will focus on the latter, providing a detailed analysis of available iodinated tetrahydropyran analogs, which serve as excellent and stable starting materials.
The core structural difference lies in the saturation of the pyran ring. The target molecule, a pyran-2-one, contains an unsaturated lactone. The available precursors are tetrahydropyrans (oxanes), which are fully saturated cyclic ethers.[4] While more stable and easier to handle, their conversion to the target pyran-2-one requires specific synthetic transformations, which will be addressed herein.
Commercial Sourcing of Iodinated Tetrahydropyran Analogs
Several reputable suppliers offer iodinated tetrahydropyran derivatives that serve as excellent starting points for synthesis. These compounds provide the core pyran ring and the critical C-I bond for further elaboration.
| Compound Name | CAS Number | Molecular Formula | Key Suppliers | Typical Purity |
| 4-Iodotetrahydro-2H-pyran | 25637-18-7 | C₅H₉IO | Thermo Scientific, Chem-Impex | ≥97% |
| 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 | C₇H₁₃IO | Smolecule | Custom/Inquire |
| 4-(Iodomethyl)tetrahydro-2H-pyran | N/A | C₆H₁₁IO | Thermo Scientific | 97% |
| tetrahydro-4-(2-iodoethyl)-2H-pyran | 4677-16-1 | C₇H₁₃IO | Advanced ChemBlocks | 95% |
Procurement Considerations (Trustworthiness & Expertise): When procuring these reagents, it is imperative to validate the quality and identity of the material.
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Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should provide detailed analytical data, including purity assessment by HPLC or GC and structural confirmation by ¹H NMR and/or Mass Spectrometry.
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Purity Levels: For synthetic applications leading to pharmaceutical intermediates, a purity of ≥97% is recommended to minimize side reactions from impurities.[5]
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Supplier Reputation: Source from established chemical suppliers like Thermo Scientific who have robust quality control systems in place.[5][6]
Physicochemical Properties and Safe Handling
Understanding the properties of iodinated pyrans is crucial for their successful application and for laboratory safety.
Chemical Properties:
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Reactivity: The carbon-iodine bond is the primary reactive site. The iodine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution.[7][8] This feature is the cornerstone of its utility as a synthetic intermediate.
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Stability: Tetrahydropyran rings are generally stable under a wide range of reaction conditions. However, the C-I bond can be sensitive to light and strong reducing agents.
Handling and Storage Protocol:
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Storage: Store the material in an amber glass bottle to protect from light.[5] Recommended storage temperature is typically 2-8°C to ensure long-term stability.[9]
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Safety: These compounds are often classified as irritants.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]
Synthetic Strategy: A Proposed Pathway to 4-Iodo-pyran-2-one
Given the commercial availability of 4-Iodotetrahydro-2H-pyran, a multi-step synthetic sequence can be designed to yield the target 4-Iodo-pyran-2-one. This proposed workflow is based on established organic chemistry principles.
Workflow Overview: The strategy involves the protection of the pyran oxygen, followed by a series of oxidation and elimination steps to introduce the required unsaturation and the C2-ketone functionality.
Caption: Proposed synthetic workflow from a commercial precursor to the target molecule.
Detailed Experimental Protocol (Self-Validating System):
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Ring Opening to Form Halo-alcohol:
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Rationale: Cleavage of the tetrahydropyran ether is necessary to unmask a hydroxyl group that can later be oxidized. Using HBr provides a bromide at one end and a hydroxyl at the other.
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Procedure: Dissolve 4-Iodotetrahydro-2H-pyran (1 eq.) in glacial acetic acid. Add a solution of HBr in acetic acid (33 wt. %, 1.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed. Quench with ice-water and extract with diethyl ether. The organic layer is washed with saturated NaHCO₃ solution, brine, and dried over Na₂SO₄. The solvent is removed under reduced pressure to yield the crude 1,5-dibromo-3-iodopentane. This intermediate may be unstable and is often used directly in the next step. A modified approach using milder conditions may be necessary to preserve the C-I bond.
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Selective Oxidation to Aldehyde:
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Rationale: The primary alcohol must be oxidized to an aldehyde, which is a precursor for the carboxylic acid needed for lactonization. A mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is chosen to prevent over-oxidation.
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Procedure: Dissolve the crude halo-alcohol (1 eq.) in dichloromethane (DCM). Add PCC (1.5 eq.) in one portion. Stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM. The filtrate is concentrated in vacuo to yield the aldehyde.
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Oxidative Lactonization:
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Rationale: This step converts the aldehyde to a carboxylic acid which then undergoes intramolecular cyclization (lactonization) to form the dihydropyran-2-one ring.
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Procedure: A Pinnick oxidation is suitable. Dissolve the aldehyde (1 eq.) in a mixture of t-BuOH and water. Add 2-methyl-2-butene (4 eq.) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water. Stir vigorously for 6 hours. The reaction is quenched with Na₂SO₃ solution. After extraction with ethyl acetate and purification by column chromatography, the 4-Iodo-5,6-dihydro-2H-pyran-2-one is obtained.
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Dehydrogenation to Pyran-2-one:
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Rationale: Introduction of the second double bond is required to form the final pyran-2-one system. A common method is α-bromination followed by dehydrobromination.[12]
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Procedure: Dissolve the dihydropyran-2-one (1 eq.) and a radical initiator like benzoyl peroxide in CCl₄. Add N-bromosuccinimide (NBS, 1.05 eq.) and heat to reflux.[12] After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide. The filtrate is concentrated, and the residue is dissolved in a suitable solvent like pyridine or treated with a non-nucleophilic base (e.g., DBU) to induce elimination, affording the final product, 4-Iodo-pyran-2-one. Purification is achieved by flash column chromatography.
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Applications in Drug Development and Chemical Synthesis
The iodinated pyran scaffold is a valuable tool for researchers in several fields:
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Pharmaceutical Development: The pyran motif is present in numerous bioactive natural products.[1][13] The iodine atom serves as a versatile handle for late-stage functionalization in a drug discovery program, allowing for the rapid synthesis of an analog library to explore structure-activity relationships (SAR). The tetrahydropyran ring is also a common bioisostere used to improve the pharmacokinetic properties of drug candidates.[8]
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Synthetic Chemistry: As a building block, it enables the construction of complex molecular architectures. The C-I bond can participate in a wide array of reactions, including Suzuki, Sonogashira, and Heck cross-coupling reactions, providing access to a diverse range of substituted pyrans.[7]
Conclusion
While 4-Iodo-pyran-2-one is not a commercially cataloged chemical, this should not be a significant impediment to research. A variety of structurally related, stable, and high-purity iodinated tetrahydropyran derivatives are readily available from major commercial suppliers. By employing established synthetic transformations, these precursors can be effectively converted into the desired unsaturated lactone. This guide provides a comprehensive overview of the procurement landscape and a robust, scientifically-grounded synthetic strategy, empowering researchers to access this valuable chemical scaffold for their discovery and development programs.
References
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